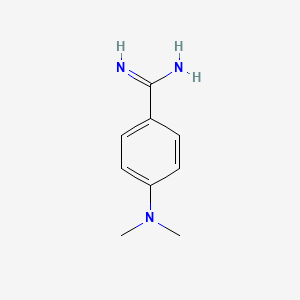

4-(Dimethylamino)benzimidamide

Description

4-(Dimethylamino)benzimidamide (chemical formula: C₉H₁₄N₄) is a benzimidamide derivative featuring a dimethylamino group (–N(CH₃)₂) at the para position of the benzene ring. The amidine group (–C(=NH)NH₂) confers basicity and hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry. This compound is structurally related to amidine-class molecules, which are known for their interactions with biological targets such as enzymes and receptors .

Related compounds, such as benzimidazole derivatives, are synthesized via Pfitzinger reactions or Na₂S₂O₅-mediated cyclization, indicating plausible pathways for this compound .

Propriétés

IUPAC Name |

4-(dimethylamino)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJCKJBROOJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390959 | |

| Record name | 4-(Dimethylamino)benzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55978-60-4 | |

| Record name | 4-(Dimethylamino)benzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)benzimidamide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with ammonia or an amine under specific conditions. One common method is the condensation reaction between 4-(Dimethylamino)benzaldehyde and ammonium acetate in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the imidamide structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Dimethylamino)benzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-(Dimethylamino)benzimidamide has several scientific research applications, including:

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a fluorescent probe due to its ability to form charge-transfer complexes.

- Used in the development of biochemical assays and diagnostic tests.

Medicine:

- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Studied as a potential drug candidate for various diseases.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)benzimidamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in charge-transfer interactions, influencing the compound’s electronic properties. This can affect its binding affinity to biological targets, such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological activity, physicochemical properties, and structural features of 4-(Dimethylamino)benzimidamide are compared below with six analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Comparative Insights:

Substituent Effects on Bioactivity: The dimethylamino group in this compound enhances π-cation interactions (e.g., with Trp420 in PfADSL) compared to smaller (e.g., –NH₂) or bulkier (e.g., –N(CH₂CH₃)₂) groups . Compound 4g, with a styryl-benzimidazole extension, shows superior PfADSL inhibition due to dual hydrophobic and hydrogen-bonding interactions .

Amidine vs. Amide Groups: The amidine group (–C(=NH)NH₂) in benzimidamides is critical for high-affinity binding to targets like PfADSL and SMN, whereas amide analogs (e.g., 4-(Dimethylamino)benzamide) lack this activity .

Toxicity and Safety: Benzimidamide impurities (e.g., in Leflunomide synthesis) may exhibit genotoxicity, underscoring the need for rigorous purification . In contrast, designed analogs like 4g and MRGPRX1 agonists show favorable in silico ADMET profiles .

Synthetic Optimization: Replacement of the benzimidamide moiety with 1-aminoisoquinoline in MRGPRX1 agonists improves selectivity over opioid receptors and spinal cord distribution, highlighting the balance between structural rigidity and pharmacological efficacy .

Notes

- Data Gaps: Analytical data (e.g., logP, solubility) for this compound are absent in the evidence, necessitating experimental validation for drug development.

Activité Biologique

4-(Dimethylamino)benzimidamide is a compound of significant interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural properties contribute to a range of biological activities, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole core, which is known for its electron-rich environment. This structure allows it to interact effectively with various biological targets, including enzymes and receptors. The molecular formula is C9H12N4, with a molecular weight of approximately 188.22 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It has been demonstrated that benzimidazole derivatives can inhibit specific enzymes, which plays a critical role in their antimicrobial and anticancer activities. For instance, compounds similar to this compound have shown interactions with viral replicases, suggesting potential antiviral properties.

- Charge-Transfer Complexes : The compound's ability to form charge-transfer complexes makes it suitable as a fluorescent probe in biochemical assays. This property can be utilized for the development of diagnostic tests.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives synthesized from this compound have been tested against various microbial strains, displaying notable growth inhibition.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving derivatives of this compound have reported promising results against cancer cell lines such as HeLa cells. Some derivatives demonstrated activity comparable to that of established chemotherapeutics like Cisplatin. The structure-activity relationship (SAR) studies highlight that modifications on the benzylidene ring significantly influence the anticancer efficacy.

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Derivatives showed significant inhibition against Staphylococcus aureus and E. coli. |

| Study 2 | Anticancer Activity | Compounds exhibited IC50 values in the micromolar range against HeLa cells. |

| Study 3 | Mechanism Exploration | Investigated enzyme inhibition pathways; showed interaction with viral proteins. |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, although detailed studies on its bioavailability and metabolism are still needed. Toxicological assessments are crucial for determining safety profiles, especially given its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.